molecular formula C8H6Cl2O2 B14624529 1-(3,6-Dichloro-2-hydroxyphenyl)ethan-1-one CAS No. 55736-72-6

1-(3,6-Dichloro-2-hydroxyphenyl)ethan-1-one

Cat. No.: B14624529
CAS No.: 55736-72-6
M. Wt: 205.03 g/mol
InChI Key: PDADPBNBNZIBNM-UHFFFAOYSA-N
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Description

3’,6’-Dichloro-2’-hydroxy-acetophenone is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-dichloro-2’-hydroxy-acetophenone typically involves the chlorination of 2’-hydroxyacetophenone. One common method is the reaction of 2’-hydroxyacetophenone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3’ and 6’ positions.

Industrial Production Methods

In an industrial setting, the production of 3’,6’-dichloro-2’-hydroxy-acetophenone can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dichloro-2’-hydroxy-acetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 3’,6’-dichloro-2’-hydroxybenzoic acid.

    Reduction: Formation of 3’,6’-dichloro-2’-hydroxybenzyl alcohol.

    Substitution: Formation of 3’,6’-dichloro-2’-aminoacetophenone or 3’,6’-dichloro-2’-thiolacetophenone.

Mechanism of Action

The mechanism of action of 3’,6’-dichloro-2’-hydroxy-acetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,6’-Dichloro-2’-hydroxy-acetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3’ and 6’ positions enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(3,6-dichloro-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)7-5(9)2-3-6(10)8(7)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDADPBNBNZIBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436003
Record name 1-(3,6-Dichloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55736-72-6
Record name 1-(3,6-Dichloro-2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55736-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,6-Dichloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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